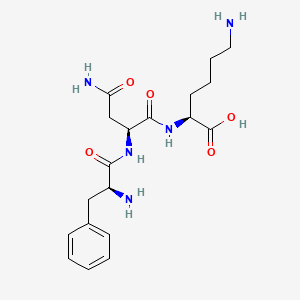
L-Phenylalanyl-L-asparaginyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-asparaginyl-L-lysine is a tripeptide composed of three amino acids: phenylalanine, asparagine, and lysine. This compound has a molecular formula of C19H29N5O5 and a molecular weight of approximately 407.46 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-asparaginyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide bonds within the peptide.
Substitution: Substitution reactions can occur at the amino groups of lysine and asparagine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce phenylalanine hydroxyl derivatives, while reduction of amide bonds can yield smaller peptide fragments .
Scientific Research Applications
L-Phenylalanyl-L-asparaginyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: It is used in the development of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression. The exact pathways and targets depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanyl-L-asparaginyl-L-arginine
- L-Phenylalanyl-L-asparaginyl-L-histidine
- L-Phenylalanyl-L-asparaginyl-L-tyrosine
Uniqueness
L-Phenylalanyl-L-asparaginyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of lysine provides additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Properties
CAS No. |
874620-89-0 |
|---|---|
Molecular Formula |
C19H29N5O5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H29N5O5/c20-9-5-4-8-14(19(28)29)23-18(27)15(11-16(22)25)24-17(26)13(21)10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11,20-21H2,(H2,22,25)(H,23,27)(H,24,26)(H,28,29)/t13-,14-,15-/m0/s1 |
InChI Key |
KAHUBGWSIQNZQQ-KKUMJFAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


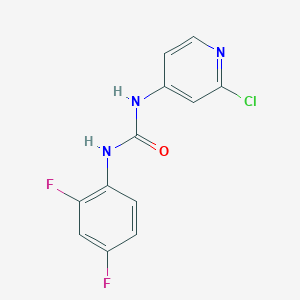
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
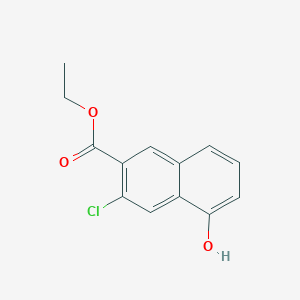
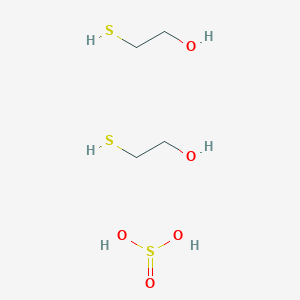

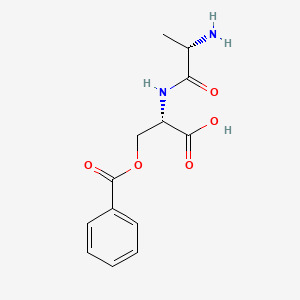
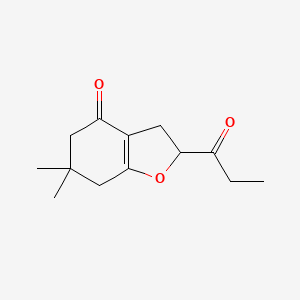
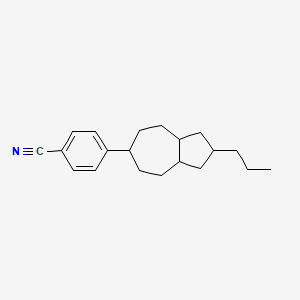
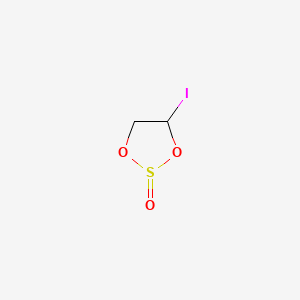
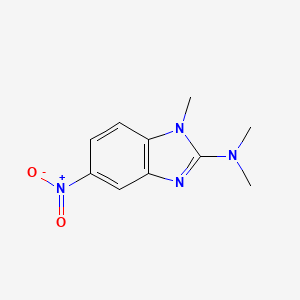
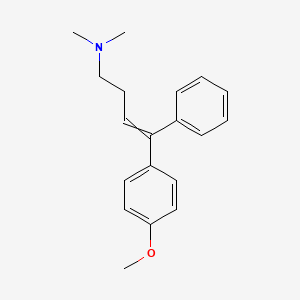
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
